9H-Purin-2-amine, 6-chloro-N-phenyl-

Description

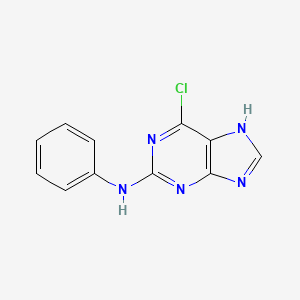

9H-Purin-2-amine, 6-chloro-N-phenyl- is a purine derivative characterized by a chlorine atom at the 6-position and an N-phenyl substitution on the 2-amino group. Its synthesis typically involves nucleophilic substitution reactions, as demonstrated in the preparation of analogous compounds (e.g., allylation or propargylation at the 9-position) . The compound’s bioactivity is influenced by its substituents, which modulate electronic properties, solubility, and target affinity.

Properties

IUPAC Name |

6-chloro-N-phenyl-7H-purin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5/c12-9-8-10(14-6-13-8)17-11(16-9)15-7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJHMCHYHSKERV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=C(C(=N2)Cl)NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70921314 | |

| Record name | 6-Chloro-N-phenyl-1,3-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.67 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114300-74-2 | |

| Record name | 9H-Purin-2-amine, 6-chloro-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114300742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-N-phenyl-1,3-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Pharmaceutical Development

Antitumor Activity

9H-Purin-2-amine, 6-chloro-N-phenyl- has been investigated for its potential as an antitumor agent . Studies indicate that modifications to the purine structure can enhance its biological efficacy against cancer cells. The compound interacts with key enzymes involved in nucleic acid synthesis, which are critical for cell proliferation. Research has shown that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Antiviral Properties

The compound is also being explored for its antiviral properties . It has shown activity against various viral targets, making it a candidate for the development of antiviral drugs. In vitro studies suggest that it may inhibit viral replication mechanisms, although further research is needed to elucidate its full potential.

Research Reagent

In addition to its therapeutic applications, 9H-Purin-2-amine, 6-chloro-N-phenyl- serves as a research reagent in studies focused on purine metabolism. Its unique structure allows researchers to explore interactions with cellular targets, providing insights into the pharmacological profiles of purine derivatives.

Synthesis and Derivatives

The synthesis of 9H-Purin-2-amine, 6-chloro-N-phenyl- typically involves several chemical reactions that allow for the introduction of various substituents. Different synthetic routes have been proposed, each offering advantages in terms of yield and purity. The presence of chlorine and phenyl groups enhances the compound's biological activity by improving specificity towards molecular targets.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal reported that derivatives of 9H-Purin-2-amine showed significant antitumor activity against specific cancer cell lines. The study highlighted the compound's ability to induce apoptosis through CDK inhibition, demonstrating its potential as a lead compound in anticancer drug development .

Case Study 2: Antiviral Activity

In another investigation, researchers evaluated the antiviral efficacy of related purine derivatives against RNA viruses. Although direct data on 9H-Purin-2-amine is limited, findings indicated that structural modifications could lead to enhanced antiviral activity, suggesting avenues for future research into its derivatives.

Comparison with Similar Compounds

Structural Analogues and Target Specificity

2.1.1. 6-[6-(Diethylaminopyridin-3-yl]-N-[4-(4-morpholinyl)phenyl]-9H-purin-2-amine

- Structural Differences: Features a diethylaminopyridinyl group at the 6-position and a morpholinylphenyl group at the 2-amino position.

- Biological Activity: Inhibits 3-phosphoinositide-dependent protein kinase 1 (PDPK1) in the PI3K/AKT/mTOR pathway, unlike its structural analogue Silmitasertib, which targets mTOR and PI3K-α with IC50 values of 390 nM and 461 nM, respectively .

- Key Insight : Structural variations at the 6-position can shift target specificity within the same signaling pathway.

6-Chloro-9-[(2-chlorophenyl)sulfonyl]-9H-purin-2-amine

- Structural Differences : A sulfonyl group at the 9-position introduces steric bulk and electronic effects distinct from the simpler alkyl or aryl substitutions.

- Biological Activity : Demonstrated moderate antifungal activity in docking studies, attributed to the sulfonyl group’s ability to form hydrogen bonds with fungal enzyme active sites .

2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine

- Structural Differences: Ethyl group at the 9-position and a 3-chlorophenyl substitution at the 6-amino group.

- Biological Activity : Exhibited 90% yield in synthesis and potent antifungal activity, surpassing abacavir in docking studies. The chloro substituent enhances hydrophobic interactions with fungal proteases .

Substituent Effects on Pharmacokinetics and Bioactivity

Mechanistic Comparisons

- PI3K/AKT/mTOR Pathway Modulation: While 9H-Purin-2-amine derivatives often target kinases in this pathway, their specificity varies. For example, 6-[6-(diethylaminopyridin-3-yl]-N-[4-(4-morpholinyl)phenyl]-9H-purin-2-amine inhibits PDPK1, whereas Silmitasertib (a non-purine analogue) directly inhibits mTOR and PI3K-α .

- Antifungal Activity : Halogenated phenyl groups (e.g., 3-chloro, 4-fluoro) enhance antifungal efficacy by improving target binding through hydrophobic and electrostatic interactions, as seen in 6-chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine derivatives .

Preparation Methods

Palladium-Catalyzed C–N Coupling at Position 2

A pivotal method for introducing the phenylamine group at position 2 involves palladium-catalyzed cross-coupling reactions. Starting with 2,6-dichloropurine, the 2-chloro substituent is replaced via a catalytic system comprising 2'-(dimethylamino)-2-biphenylyl-palladium(II) chloride dinorbornylphosphine complex. This reaction occurs in dry, degassed toluene at 110°C with sodium tert-butylate as a base. The regioselectivity for position 2 is achieved through steric and electronic effects facilitated by the palladium catalyst, leaving the 6-chloro group intact. Post-reaction workup includes dilution with ice-cold water, neutralization with sodium bicarbonate, and extraction with dichloromethane (DCM). Purification via flash silica chromatography yields the target compound with minimal byproducts.

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution represents a classical approach for introducing amines at position 2. In this method, 2,6-dichloropurine reacts with aniline under reflux in polar aprotic solvents such as N-methylpyrrolidone (NMP) or n-butanol. The reaction typically requires elevated temperatures (100–120°C) and prolonged reaction times (12–24 hours) to overcome the lower reactivity of the 2-chloro group compared to the 6-position. For instance, J-STAGE researchers achieved substitution at position 2 using trifluoroacetic acid (TFA) as a catalyst in n-butanol, though yields were moderate (40–60%) due to competing reactions at position 6.

Solid-Phase Synthesis for Scalable Production

Rink Acid Resin Functionalization

Solid-phase synthesis offers advantages in scalability and purification. As described in patent WO2005097135A2, 2,6-dichloropurine is anchored to Rink acid resin through its 9-position. Subsequent treatment with aniline in degassed NMP at 100°C introduces the phenylamine group at position 2. The resin-bound intermediate is then cleaved using trifluoroacetic acid (TFA) in 1,2-dichloroethane, followed by HPLC purification on a Waters Xterra column with acetonitrile/water gradients. This method achieves high purity (>95%) but requires specialized equipment for resin handling and cleavage.

Comparative Analysis of Synthetic Routes

Critical Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like NMP enhance nucleophilicity and stabilize transition states in SₙAr reactions, while toluene optimizes palladium catalyst activity in cross-coupling. Elevated temperatures (100–120°C) are critical for overcoming kinetic barriers in position 2 substitution, though excessive heat may degrade sensitive intermediates.

Catalytic Systems and Base Selection

In palladium-catalyzed methods, the dinorbornylphosphine ligand enhances catalyst stability and regioselectivity. Sodium tert-butylate proves superior to carbonate bases in deprotonating aniline, accelerating the coupling process. Conversely, SₙAr reactions benefit from weaker bases like triethylamine to avoid side reactions.

Purification and Characterization

Post-synthesis purification typically involves liquid-liquid extraction (ethyl acetate/aqueous NaHCO₃) followed by flash chromatography on silica gel. High-performance liquid chromatography (HPLC) with trifluoroacetic acid-modified mobile phases resolves closely related regioisomers, ensuring >95% purity. Electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) confirm structural integrity, with characteristic shifts for the 2-phenylamine (δ 7.2–7.4 ppm, aromatic protons) and 6-chloro groups.

Challenges and Mitigation Strategies

Regioisomer Formation

Competitive substitution at position 6 remains a key challenge, particularly in SₙAr reactions. Employing a 10–20% excess of aniline and slow reagent addition minimizes disubstitution byproducts. Catalytic methods using palladium reduce this risk but introduce metal contamination concerns, necessitating chelating resin washes during purification.

Scale-Up Limitations

Solid-phase synthesis, while efficient for small-scale production, faces limitations in resin loading capacity and TFA waste management. Continuous-flow systems and alternative cleavage agents (e.g., HFIP) are under investigation to address these issues.

Emerging Methodologies

Recent advances include photoinduced C–N coupling using iridium photocatalysts, enabling milder conditions (room temperature, visible light). Additionally, enzymatic methods leveraging purine nucleoside phosphorylases show promise for enantioselective synthesis, though applications remain exploratory.

Q & A

Q. What advanced techniques validate the compound’s mechanism of action in antimicrobial assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.